molecular formula C28H56O2 B153698 Ethyl hexacosanoate CAS No. 29030-81-7

Ethyl hexacosanoate

Cat. No.: B153698
CAS No.: 29030-81-7
M. Wt: 424.7 g/mol
InChI Key: VFWXXMBQXSOLQQ-UHFFFAOYSA-N
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Description

Ethyl hexacosanoate, also known as cerotic acid ethyl ester, is a long-chain fatty acid ester. It is composed of hexacosanoic acid and ethanol. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexacosanoate can be synthesized through the esterification of hexacosanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Hexacosanoic acid+EthanolH2SO4Ethyl hexacosanoate+Water\text{Hexacosanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Hexacosanoic acid+EthanolH2​SO4​​Ethyl hexacosanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield hexacosanoic acid and ethanol.

    Reduction: It can be reduced to hexacosanol using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide or potassium hydroxide.

Major Products Formed:

    Hydrolysis: Hexacosanoic acid and ethanol.

    Reduction: Hexacosanol.

    Transesterification: A new ester and ethanol.

Scientific Research Applications

Ethyl hexacosanoate is used in various scientific research applications, including:

    Chemistry: As a model compound for studying esterification and hydrolysis reactions.

    Biology: In studies related to lipid metabolism and fatty acid esterification.

    Medicine: Investigating its potential role in drug delivery systems due to its lipophilic nature.

    Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of ethyl hexacosanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can enhance the absorption of lipophilic drugs.

Comparison with Similar Compounds

    Methyl hexacosanoate: Similar in structure but with a methyl group instead of an ethyl group.

    Hexacosanoic acid: The parent acid of this compound.

    Hexacosanol: The alcohol form of hexacosanoic acid.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts different physical and chemical properties compared to its parent acid and alcohol forms. Its ester form makes it more lipophilic, enhancing its applications in lipid-based formulations and studies.

Properties

IUPAC Name

ethyl hexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWXXMBQXSOLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535482
Record name Ethyl hexacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29030-81-7
Record name Ethyl hexacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has Ethyl hexacosanoate been found naturally?

A1: this compound has been identified as a constituent of the stem bark of Buddleja cordata subsp. cordata. []

Q2: Is this compound found in grapes?

A2: While the provided research doesn't specifically mention this compound in grapes, it does highlight the presence of its related compound, Ethyl (E,Z)-2,4-decadienoate, in the grape hybrid Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) for the first time. [] This suggests the possibility of further research revealing a broader range of Ethyl esters, potentially including this compound, within this grape hybrid.

Q3: What other long-chain esters are similar in structure to this compound?

A3: The research on Buddleja cordata subsp. cordata describes a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol, ranging from Ethyl palmitate (C16) to this compound (C26). [] This suggests a structural similarity and potential co-occurrence of these compounds within the plant.

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